N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a pyridazine core substituted with a 4-methyl-2-phenylthiazole moiety. The molecule integrates a sulfanyl bridge (-S-) linking the pyridazine ring to the acetamide backbone, with a 4-methoxyphenyl group attached to the nitrogen of the acetamide. This structure positions it within a broader class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-15-22(31-23(24-15)16-6-4-3-5-7-16)19-12-13-21(27-26-19)30-14-20(28)25-17-8-10-18(29-2)11-9-17/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWBWHQXKUJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of a phenyl-substituted thioamide with a halogenated pyridazine derivative under basic conditions to form the thiazole ring.
Coupling with Methoxyphenyl Acetamide: The thiazole intermediate is then coupled with 4-methoxyphenyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in heterocyclic core substituents, aromatic substituents, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Implications
Heterocyclic Core: The target compound uses a pyridazine ring, whereas analogs like KA1-KA15 and furan-triazole derivatives use 1,2,4-triazole cores. Pyridazine’s electron-deficient nature may enhance binding to enzymes or receptors compared to triazole’s hydrogen-bonding capacity .
Aromatic Substituents :
- The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in ) or heteroaromatic moieties (e.g., pyridinyl in KA1-KA15). Methoxy groups often reduce cytotoxicity while maintaining moderate bioactivity .
Sulfanyl Bridge :
- The sulfanyl (-S-) linkage is conserved across analogs, suggesting its critical role in stabilizing molecular interactions (e.g., via disulfide bond formation or metal chelation) .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups on aryl rings enhance antimicrobial activity but may increase toxicity. The target compound’s methoxy group balances solubility and safety .
- Thiazole and pyridazine rings could synergize to target kinases or inflammatory mediators, warranting further mechanistic studies .
- Limitations and Gaps: No direct biological data exist for the target compound; inferences rely on structural analogs.
Biological Activity
N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group.
- A thiazole moiety linked to a pyridazine ring.
- A sulfanyl (thioether) functional group.
This structural diversity is believed to contribute to its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, including MAPK and PDE4. These pathways are crucial in mediating cellular responses to stress and inflammation.
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring may enhance this activity by interacting with cellular targets involved in tumor growth and proliferation .
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
In Vitro Studies
Recent research has demonstrated the compound's effectiveness in inhibiting tumor necrosis factor-alpha (TNFα) release in vitro, suggesting its potential as an anti-inflammatory agent. The dual inhibition mechanism targeting both p38 MAPK and PDE4 pathways has been highlighted as a promising approach for treating inflammatory diseases .
In Vivo Studies
In animal models, administration of this compound resulted in reduced inflammation markers and improved outcomes in models of arthritis and other inflammatory conditions. These findings support the compound's therapeutic potential .
Case Studies
- Anti-Glioma Activity : A study examined the cytotoxicity of thiazolidine derivatives against glioblastoma cells, revealing that certain modifications led to enhanced antitumor effects. This suggests that similar derivatives of our compound may also exhibit potent anti-glioma properties .
- Inflammatory Disease Models : In models simulating chronic inflammatory diseases, compounds with structural similarities demonstrated significant reductions in inflammatory markers, indicating a potential application for this compound in clinical settings .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
